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Compound of Interest

Compound Name:
4-Chloro-6-hydrazinylpyrimidin-5-

amine

Cat. No.: B3024778 Get Quote

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Key Intermediate

in Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-chloro-6-
hydrazinylpyrimidin-5-amine, a pivotal heterocyclic building block in medicinal chemistry and

drug discovery. The document delineates its chemical structure, IUPAC nomenclature, and key

physicochemical properties. A detailed, field-proven synthetic protocol is presented,

emphasizing the mechanistic rationale behind the procedural steps. The guide further explores

the compound's chemical reactivity, focusing on its utility as a precursor for fused ring systems,

particularly the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. Applications in the

development of therapeutic agents, such as kinase inhibitors, are discussed. Finally, essential

safety, handling, and storage protocols are outlined to ensure its proper use in a research

environment. This guide is intended for researchers, chemists, and professionals in the field of

drug development.

Chemical Identity and Physicochemical Properties
4-Chloro-6-hydrazinylpyrimidin-5-amine is a substituted pyrimidine that serves as a highly

versatile intermediate in organic synthesis. Its unique arrangement of functional groups—an

amine, a chloro group, and a hydrazinyl moiety—on a pyrimidine core makes it an ideal starting

material for constructing more complex heterocyclic systems.[1][2]
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The fundamental properties of this compound are summarized below, providing essential data

for its use in experimental settings.

Property Value Reference(s)

IUPAC Name
4-chloro-6-hydrazinylpyrimidin-

5-amine
[2][3]

CAS Number 42786-59-4 [2][4]

Molecular Formula C₄H₆ClN₅ [2]

Molecular Weight 159.58 g/mol [2][3]

Physical Form Powder [3]

Melting Point 180-184 °C [3]

SMILES NNC1=C(N)C(Cl)=NC=N1 [2]

InChI Key
ROYDODCAYOBXEU-

UHFFFAOYSA-N
[3]

Chemical Structure and Reactivity Insights
The structure of 4-chloro-6-hydrazinylpyrimidin-5-amine is characterized by a pyrimidine

ring substituted with three key functional groups that dictate its reactivity.

Figure 1: 2D Chemical Structure of 4-chloro-6-hydrazinylpyrimidin-5-amine.

Mechanistic Considerations:

Electrophilic Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-

withdrawing, which reduces the electron density of the carbon atoms. This makes the ring

susceptible to nucleophilic attack, particularly at the halogen-substituted C4 position.

Leaving Group Ability: The chloro group at the C4 position is a competent leaving group,

making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.[4]

[5] The reactivity of this position is enhanced by the electron-withdrawing nature of the

pyrimidine ring itself.
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Nucleophilic Hydrazinyl Group: The terminal amino group of the hydrazinyl moiety (-NHNH₂)

is a potent nucleophile. This group, in conjunction with the adjacent C5-amine, is strategically

positioned to participate in intramolecular cyclization reactions. This is the key feature

exploited in the synthesis of fused heterocyclic systems.[6][7]

The C5-Amine Group: The primary amine at the C5 position is a moderately activating,

electron-donating group. While it can influence the overall electron density of the ring, its

most critical role is as a nucleophile in cyclization reactions, often in concert with the

hydrazinyl group.

This unique combination of a reactive electrophilic site (C4-Cl) and two proximal nucleophilic

sites (-NHNH₂ and -NH₂) makes this molecule an ideal precursor for constructing pyrazolo[3,4-

d]pyrimidine scaffolds.

Synthesis Protocol: A Representative Method
The most common and logical synthesis of 4-chloro-6-hydrazinylpyrimidin-5-amine involves

the regioselective nucleophilic substitution of a chlorine atom from a dichlorinated precursor

with hydrazine. The following protocol is a representative method adapted from standard

procedures for similar pyrimidine substitutions.[8]

Figure 2: Workflow for the synthesis of 4-chloro-6-hydrazinylpyrimidin-5-amine.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and thermometer, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in a

suitable solvent such as ethanol or isopropanol (approx. 10-15 mL per gram of starting

material).

Hydrazine Addition: Cool the suspension in an ice bath to 0-5 °C. Add hydrazine hydrate

(1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal

temperature does not exceed 10 °C.

Expert Insight: The regioselectivity occurs because the C4 and C6 positions in the starting

material are electronically similar. However, the addition of one equivalent of hydrazine
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leads to the desired monosubstituted product. Using a large excess of hydrazine could

lead to the formation of the di-hydrazinyl byproduct.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40

°C) may be required to drive the reaction to completion.

Product Isolation: Once the reaction is complete, cool the mixture in an ice bath for 1 hour to

facilitate precipitation. If precipitation is incomplete, slowly add cold deionized water until a

significant amount of solid has formed.

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter

cake sequentially with cold deionized water and then with a small amount of cold ethanol to

remove residual impurities.

Drying and Purification: Dry the product under vacuum at 40-50 °C. The resulting solid is

often of sufficient purity for subsequent steps. If further purification is needed,

recrystallization from ethanol or an ethanol/water mixture can be performed.

Spectroscopic and Analytical Characterization
Authenticating the structure of 4-chloro-6-hydrazinylpyrimidin-5-amine is crucial. While a

comprehensive public database of its spectra is not readily available, the expected

characteristics can be predicted based on its structure.
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Analysis Technique Expected Observations

¹H NMR

(In DMSO-d₆) Expect multiple broad singlets for

the exchangeable protons of the amine (-NH₂)

and hydrazinyl (-NHNH₂) groups, likely in the

range of 4.0-8.0 ppm. A singlet for the C2 proton

on the pyrimidine ring is expected further

downfield, typically >8.0 ppm.

¹³C NMR

(In DMSO-d₆) Expect four distinct carbon

signals. The C4 and C6 carbons attached to the

chloro and hydrazinyl groups would appear

around 155-165 ppm. The C5 carbon attached

to the amine group would be more shielded

(~110-125 ppm), and the C2 carbon would be in

the range of 150-160 ppm.

Mass Spec (EI)

The molecular ion peak [M]⁺ should be

observed at m/z 159, with a characteristic

[M+2]⁺ peak at m/z 161 of approximately one-

third the intensity, which is indicative of the

presence of a single chlorine atom.

FT-IR

Characteristic N-H stretching bands for the

primary amine and hydrazine groups in the

region of 3200-3500 cm⁻¹. C=N and C=C

stretching vibrations for the pyrimidine ring

would be observed in the 1500-1650 cm⁻¹

region. A C-Cl stretching band may be visible in

the fingerprint region (600-800 cm⁻¹).

Applications in Drug Discovery: Gateway to
Pyrazolo[3,4-d]pyrimidines
The primary application of 4-chloro-6-hydrazinylpyrimidin-5-amine in drug discovery is its

use as a key precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.[9] This fused

heterocyclic system is a well-known "privileged scaffold" and is isosteric to purine, allowing it to

interact with a wide range of biological targets, particularly protein kinases.[9][10]
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The synthesis involves a cyclocondensation reaction where the hydrazinyl and amino groups of

the starting material react with a reagent containing two electrophilic centers.

Figure 3: Synthetic utility of 4-chloro-6-hydrazinylpyrimidin-5-amine in the formation of
biologically active pyrazolo[3,4-d]pyrimidines.

General Procedure for Cyclization:

A mixture of 4-chloro-6-hydrazinylpyrimidin-5-amine (1.0 eq) and a suitable one-carbon

electrophile (e.g., triethyl orthoformate or formic acid) is heated, often in a high-boiling

solvent or neat.

The reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the

hydrazine, followed by intramolecular cyclization involving the C5-amine, and subsequent

aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.

The chloro-substituent at what is now the 4-position of the new scaffold can then be further

functionalized via SNAr reactions to build molecular diversity and target specific enzymes.

[10]

This strategy has been successfully employed to synthesize potent inhibitors of enzymes like

Dihydrofolate Reductase (DHFR) and Src family kinases, highlighting the compound's value in

developing targeted cancer therapies.[9][10]

Safety, Handling, and Storage
Proper handling of 4-chloro-6-hydrazinylpyrimidin-5-amine is essential to ensure laboratory

safety.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with

side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[1] Avoid contact with skin and eyes.[1][6] Prevent dust formation during

handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep

away from incompatible materials such as strong oxidizing agents.
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Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect

the spilled material using non-sparking tools.[1] Dispose of the waste in accordance with

local regulations.

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

[1] Firefighters should wear self-contained breathing apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024778#chemical-structure-and-iupac-name-of-4-
chloro-6-hydrazinylpyrimidin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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